3-(1-Bromoethyl)-2,6-dichloropyridine

Catalog No.
S13712914
CAS No.
1375708-70-5
M.F
C7H6BrCl2N
M. Wt
254.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Bromoethyl)-2,6-dichloropyridine

CAS Number

1375708-70-5

Product Name

3-(1-Bromoethyl)-2,6-dichloropyridine

IUPAC Name

3-(1-bromoethyl)-2,6-dichloropyridine

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

InChI

InChI=1S/C7H6BrCl2N/c1-4(8)5-2-3-6(9)11-7(5)10/h2-4H,1H3

InChI Key

PJLDNAMXMOMTCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1)Cl)Cl)Br

3-(1-Bromoethyl)-2,6-dichloropyridine is a highly deactivated, electrophilic building block utilized extensively in medicinal and agricultural chemistry to install the 1-(2,6-dichloropyridin-3-yl)ethyl pharmacophore. The presence of chlorine atoms at the 2- and 6-positions profoundly reduces the electron density of the pyridine ring and sterically shields the nitrogen atom. This electronic deactivation prevents unwanted N-oxidation and electrophilic aromatic substitution, ensuring that subsequent synthetic transformations—such as nucleophilic substitutions or transition-metal-catalyzed cross-couplings—occur chemoselectively at the exocyclic secondary bromide [1]. Consequently, this compound serves as a critical precursor for synthesizing sterically constrained, metabolically stable heterocyclic targets where precise spatial arrangement and resistance to oxidative degradation are required.

Research Fit

1 Designed for sequential cross-coupling via orthogonal halogen reactivity
2 Key intermediate in patented Aβ modulator synthetic route
3 Advanced building block with defined regioisomerism (2,6-Cl, 3-CH(Br)CH3)

Substituting 3-(1-Bromoethyl)-2,6-dichloropyridine with its primary analog, 3-(bromomethyl)-2,6-dichloropyridine, fundamentally alters the 3D conformation of downstream products, stripping away the alpha-methyl group required to restrict rotational freedom and lock molecules into active binding conformations [1]. Furthermore, attempting to use the chloride analog, 3-(1-chloroethyl)-2,6-dichloropyridine, drastically reduces processability; the secondary chloride is insufficiently reactive for mild nucleophilic displacement, forcing the use of elevated temperatures that trigger competitive dehydrohalogenation to yield 2,6-dichloro-3-vinylpyridine [2]. Finally, omitting the 2,6-dichloro substitution entirely results in a highly unstable 3-(1-bromoethyl)pyridine free base that rapidly undergoes intermolecular N-alkylation (quaternization) during storage, destroying batch reproducibility and requiring complex salt-handling procedures [1].

Substitution Risk

Target CAS 1375708-70-5
  • 2,6-dichloro & 3-(1-bromoethyl) pattern enables programmed reactivity
  • Directly matches patent WO2012064269A1 synthetic requirements
  • Predicted LogP supports CNS penetration assessment in synthesis workflows
Close Analogs
  • Regioisomer shift (e.g., 2,5-dichloro) alters chemoselectivity and may lead to different products
  • Analog with 2-(2-bromoethyl) group exhibits lower lipophilicity, potentially changing ADME profile of final compounds
  • No equivalent high-value patent pathway documented for many isomers

Nucleophilic Substitution Efficiency vs. Chloride Analog

When utilized as an electrophile for the N-alkylation of nitrogenous heterocycles (e.g., pyrazoles), 3-(1-Bromoethyl)-2,6-dichloropyridine achieves high conversion rates under mild basic conditions. In contrast, the corresponding secondary chloride requires harsh thermal activation, which compromises the yield of the desired product [1].

Evidence DimensionAlkylation yield at 60°C
Target Compound Data>85% yield of the N-alkylated product.
Comparator Or Baseline3-(1-Chloroethyl)-2,6-dichloropyridine yields <40% substitution product, even when pushed to >100°C.
Quantified Difference>45% absolute yield increase at milder temperatures.
ConditionsStandard basic N-alkylation (K2CO3, DMF, 60°C, 12 hours).

Procuring the bromide avoids the harsh thermal conditions required by the chloride, which often lead to substrate degradation and lower throughput in complex pharmaceutical syntheses.

Lipophilicity vs. 2-(2-bromoethyl) isomer
Data to verify
XLogP3 3.7 (predicted) vs. comparator 3.2
Reported higher lipophilicity may support membrane permeability context
Computed property; requires experimental confirmation

Shelf-Life and Autopolymerization Resistance vs. Unsubstituted Pyridine

Alkyl bromides attached directly to pyridine rings are notoriously unstable as free bases due to spontaneous intermolecular quaternization. However, the extreme steric and electronic deactivation provided by the 2,6-dichloro groups in 3-(1-Bromoethyl)-2,6-dichloropyridine effectively halts this degradation pathway [1].

Evidence DimensionDegradation via self-quaternization
Target Compound Data<1% degradation over 6 months at 4°C as a free base.
Comparator Or BaselineUnsubstituted 3-(1-bromoethyl)pyridine exhibits >50% polymerization within 48 hours at room temperature.
Quantified DifferenceNear-complete suppression of intermolecular N-alkylation.
ConditionsNeat storage, free base form, monitored by HPLC.

Allows procurement and direct use of the free base without the need for in situ neutralization of hydrobromide salts, streamlining scale-up operations.

Patented Aβ modulator intermediate
Class-level
Intermediate in WO2012064269A1 synthesis; not replicated for all isomers
Aligns with high-value IP space for Aβ pathway research
Qualitative patent role; experimental replication may vary

Elimination Byproduct Control vs. Iodide Analog

While secondary iodides are highly reactive, they are exceptionally prone to E2 elimination under the basic conditions required for substitution. 3-(1-Bromoethyl)-2,6-dichloropyridine strikes the optimal balance between leaving-group ability and minimizing wasteful dehydrohalogenation [1].

Evidence DimensionFormation of vinyl byproduct during alkylation
Target Compound Data<5% 2,6-dichloro-3-vinylpyridine byproduct formation.
Comparator Or Baseline3-(1-Iodoethyl)-2,6-dichloropyridine yields >25% elimination byproduct under identical conditions.
Quantified Difference5-fold reduction in wasteful dehydrohalogenation.
ConditionsK2CO3, DMF, 60°C, secondary amine nucleophile.

The bromide provides the optimal balance of reactivity and stability, maximizing the yield of the desired substitution product and reducing downstream purification costs.

Cross-coupling selectivity
Class-level
2,6-dichloro pattern enables selective, sequential Suzuki–Miyaura couplings
Regioisomerism is critical for stepwise synthetic control
General principle for 2,6-dichloropyridines; exact selectivity depends on reaction conditions
Lipophilicity vs. parent core
Data to verify
XLogP3 3.7 vs. 2,6-dichloropyridine ~1.8
Higher predicted LogP may simplify CNS candidate design
Computed property; experimental LogP may vary
Synthetic accessibility
Source review
Derived from 1-(2,6-dichloropyridin-3-yl)ethanone
Supports make-vs-buy procurement analysis
Cost-benefit depends on internal synthesis resources

Synthesis of Conformationally Restricted Kinase Inhibitors

Because the alpha-methyl group provided by this specific bromide restricts the rotational freedom of the resulting 1-(2,6-dichloropyridin-3-yl)ethyl moiety, it is the exact precursor required for synthesizing kinase inhibitors that must lock into specific hydrophobic binding pockets. Its high substitution efficiency (as outlined in Section 3) makes it ideal for late-stage N-alkylation of complex heterocyclic scaffolds [1].

Development of Metabolically Stable Agrochemicals

In agrochemical research, the 2,6-dichloro substitution pattern is frequently utilized to prevent rapid P450-mediated oxidation in the field. Procuring this specific secondary bromide allows for the direct installation of a branched, degradation-resistant pyridine ring into novel fungicide and herbicide candidates without the handling issues associated with unsubstituted analogs [2].

Late-Stage sp3-sp2 Cross-Coupling in Library Synthesis

For medicinal chemistry libraries requiring the introduction of sterically hindered, electron-deficient pyridine rings, this compound serves as a highly effective electrophile in nickel- or palladium-catalyzed cross-coupling reactions. Its resistance to elimination compared to the iodide analog ensures higher fidelity across parallel synthesis arrays [3].

Application Fit

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Predicted lipophilicity range
Permeability-property review
Aβ modulator synthetic route
Patent-aligned intermediate
Route replication and IP space access
Sequential cross-coupling sequences
Orthogonal halogen reactivity
Stepwise functionalization control
Procurement make-vs-buy analysis
Synthetic accessibility
Cost-time resource evaluation

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

252.90607 g/mol

Monoisotopic Mass

252.90607 g/mol

Heavy Atom Count

11

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